

Bonvalotidine A: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Bonvalotidine A*

Cat. No.: *B15585300*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from the roots of *Delphinium bonvalotii*, a plant used in traditional medicine, **Bonvalotidine A** represents a significant subject of study in phytochemistry and natural product synthesis.^[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation of **Bonvalotidine A**, presenting the information in a manner accessible to researchers and professionals in the field of drug development.

Chemical Structure

The chemical structure of **Bonvalotidine A** was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).^[1] The molecule possesses a complex hexacyclic ring system characteristic of C19-diterpenoid alkaloids.

The systematic name for **Bonvalotidine A** is not provided in the initial reports, but its molecular formula has been established as $C_{27}H_{41}NO_8$.^[1]

Chemical Structure of **Bonvalotidine A**

Chemical Structure of Bonvalotidine A

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Caption: A representation of the molecular formula of **Bonvalotidine A**.

Spectroscopic Data

The structural determination of **Bonvalotidine A** was heavily reliant on a suite of spectroscopic techniques. The key quantitative data are summarized below for ease of reference and comparison.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the protonated molecule, which was crucial for determining its elemental composition.

Parameter	Value	Reference
Ionization Mode	HR-ESI-MS	[1]
Observed m/z	508.2854 [M+H] ⁺	[1]
Calculated m/z for C ₂₇ H ₄₂ NO ₈ ⁺	508.2859	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Bonvalotidine A** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data for **Bonvalotidine A** (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)	Reference
1- α	3.28	d	1.5	[1]
1- β	2.75	d	1.5	[1]
2-H	2.15	m	[1]	
3-H	2.65	m	[1]	
5-H	4.05	d	6.5	
6-H	4.91	d	6.5	
9-H	3.05	m	[1]	
10-H	2.55	m	[1]	
12-H	2.01	m	[1]	
13-H	2.95	m	[1]	
14-H	4.21	d	6.0	[1]
15-H	2.25	m	[1]	
16-H	3.75	m	[1]	
17-H	2.85	s	[1]	
19a	2.95	m	[1]	
19b	2.51	m	[1]	
N-CH ₂	2.85	m	[1]	
N-CH ₂	2.45	m	[1]	
OCH ₃ -1	3.35	s	[1]	
OCH ₃ -6	3.28	s	[1]	
OCH ₃ -16	3.31	s	[1]	
OCH ₃ -18	3.30	s	[1]	
OAc	2.05	s	[1]	

N-CH ₂ -CH ₃	1.05	t	7.0	[1]
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¹³C NMR Spectroscopic Data for **Bonvalotidine A** (CDCl₃)

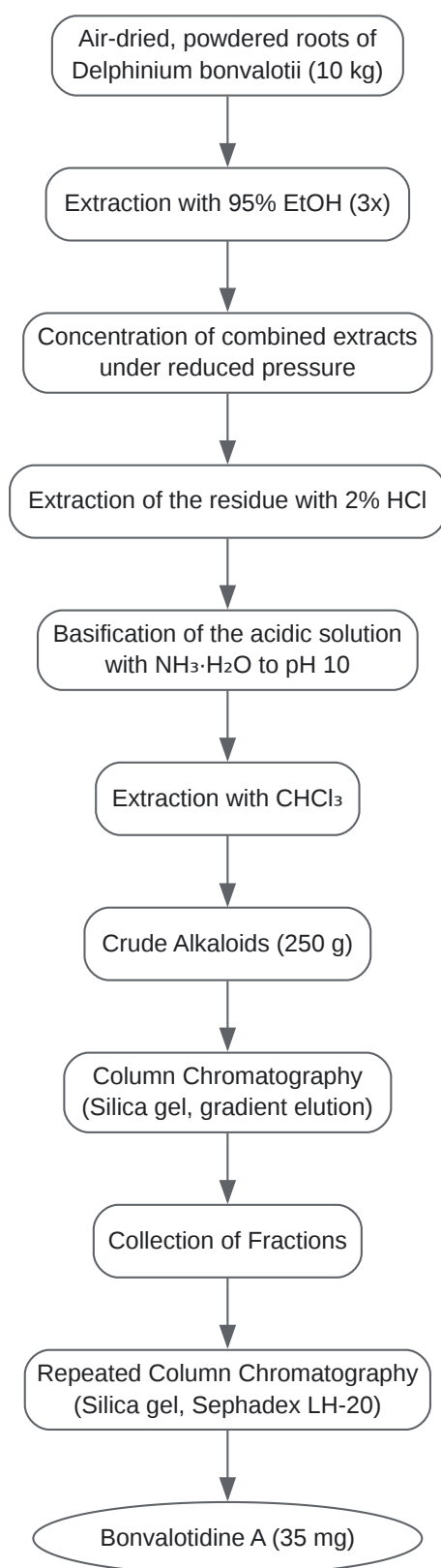
Position	δ (ppm)	Reference
1	86.1	[1]
2	26.5	[1]
3	32.1	[1]
4	38.5	[1]
5	53.5	[1]
6	90.8	[1]
7	88.5	[1]
8	78.1	[1]
9	50.1	[1]
10	45.5	[1]
11	49.5	[1]
12	29.5	[1]
13	43.1	[1]
14	84.1	[1]
15	34.5	[1]
16	82.5	[1]
17	61.5	[1]
18	76.5	[1]
19	55.1	[1]
N-CH ₂	49.1	[1]
OCH ₃ -1	56.5	[1]
OCH ₃ -6	58.1	[1]
OCH ₃ -16	56.1	[1]

OCH ₃ -18	48.5	[1]
OAc (C=O)	170.1	[1]
OAc (CH ₃)	21.8	[1]
N-CH ₂ -CH ₃	13.5	[1]

Experimental Protocols

Isolation of Bonvalotidine A

The following protocol outlines the general procedure for the isolation of **Bonvalotidine A** from the roots of *Delphinium bonvalotii*.[\[1\]](#)



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Caption: Workflow for the isolation of **Bonvalotidine A**.

Detailed Steps:

- **Plant Material:** The air-dried and powdered roots of *Delphinium bonvalotii* (10 kg) were used as the starting material.^[1]
- **Extraction:** The powdered roots were extracted three times with 95% ethanol at room temperature.^[1]
- **Concentration:** The combined ethanol extracts were concentrated under reduced pressure to yield a residue.^[1]
- **Acid-Base Extraction:** The residue was then subjected to an acid-base extraction procedure. It was first extracted with 2% hydrochloric acid. The acidic solution was then basified with ammonia water to a pH of 10.^[1]
- **Solvent Extraction:** The basified solution was extracted with chloroform to obtain the crude alkaloids (250 g).^[1]
- **Chromatographic Separation:** The crude alkaloid mixture was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-acetone-diethylamine.^[1]
- **Purification:** Fractions containing **Bonvalotidine A** were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound (35 mg).^[1]

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific reports detailing the biological activity or the signaling pathways associated with **Bonvalotidine A**. Further research is required to elucidate the pharmacological properties of this complex natural product.

Conclusion

Bonvalotidine A is a structurally intricate C19-diterpenoid alkaloid that has been successfully isolated and characterized. The comprehensive spectroscopic data presented in this guide serves as a valuable resource for chemists and pharmacologists. While its biological activities remain to be explored, the unique chemical architecture of **Bonvalotidine A** makes it an

interesting target for future pharmacological investigations and synthetic efforts. The detailed isolation protocol also provides a foundation for obtaining this and similar compounds for further study.

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References

- 1. researchgate.net [researchgate.net]
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